N1-beta-D-Arabinopyranosylamino guanidine hcl

Overview

Description

N1-beta-D-Arabinopyranosylamino guanidine HCl (CAS 368452-58-8) is a cutting-edge biomedicine with promising potential. It is primarily used for the treatment of acute lymphoblastic leukemia (ALL) . This advanced compound exhibits properties that inhibit the proliferation of cancer cells and promote cell apoptosis .

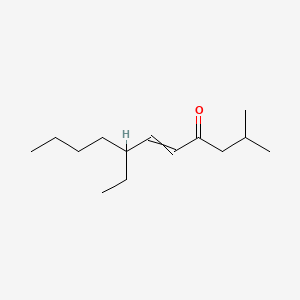

Molecular Structure Analysis

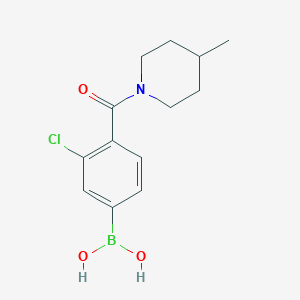

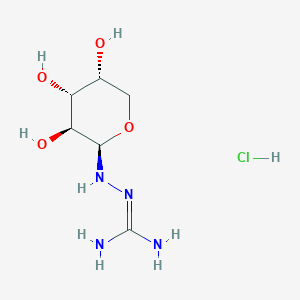

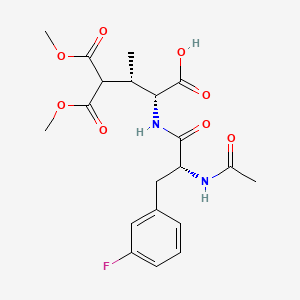

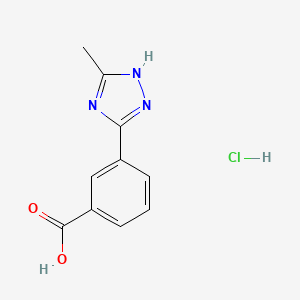

The molecular formula of this compound is C6H14N4O4HCl , with a molecular weight of 242.66 g/mol . Its structure comprises an arabinopyranosyl group linked to an amino guanidine moiety. The precise arrangement of atoms within the molecule contributes to its biological activity.

Scientific Research Applications

Alzheimer's Disease Research

N1-beta-D-Arabinopyranosylamino guanidine hcl has been utilized in the isolation and characterization of a novel cerebrovascular amyloid protein related to Alzheimer's disease. This isolation process involves Sephadex G-100 column chromatography with 5 M guanidine-HC1 in 1 N acetic acid and high-performance liquid chromatography. This approach aids in understanding the pathogenesis of Alzheimer's disease and could provide diagnostic tests (Glenner & Wong, 1984) (Glenner & Wong, 1988).

Cyclization Reactions in Carbohydrate Research

This compound plays a significant role in cyclization reactions of N1-(glycopyranosylamino)guanidines, leading to N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines. Such reactions are crucial in the study of the structure and properties of pyranosyl nucleosides, which have various applications in biochemical and pharmaceutical research (Györgydeák, Holzer, & Thiem, 1997).

Study of Protein Folding

The compound is used in the study of protein folding, particularly with guanidine hydrochloride-induced folding of proteins. This research enhances the understanding of protein structure and function, which is fundamental in biological sciences and biotechnological applications (Hagihara et al., 1993).

Amyloid Protein in Hemodialysis

It has been applied in the study of amyloid proteins associated with chronic hemodialysis. This research focuses on understanding the molecular basis of amyloidosis in patients undergoing hemodialysis (Gejyo et al., 1985).

Antiviral Research

This compound is pivotal in the synthesis and evaluation of antiviral agents, particularly nucleoside analogs, against human cytomegalovirus and other viruses. This research contributes to the development of new antiviral drugs and understanding their mechanisms of action (Montgomery et al., 1986) (Lambe et al., 1995).

Riboswitch Studies

This compound is used in the study of riboswitches, specifically the guanidine-I riboswitch, to understand its structure and function. Such studies are crucial for comprehending gene regulation mechanisms in bacteria (Reiss, Xiong, & Strobel, 2017).

Anti-Herpes Virus Research

Research involving this compound is significant in developing inhibitors of herpes group virus replication. This contributes to finding new treatments for herpes virus infections (Field et al., 1983) (Cheng et al., 1981).

Cancer Research

It has applications in cancer research, particularly in studying the structure and antitumor activity of novel polysaccharides. This research is essential for developing new cancer treatments and understanding how these compounds interact with cancer cells (Pei et al., 2015).

Theranostic Applications

The compound is used in the development of theranostic nanoparticles for cancer chemotherapy, offering a synergistic approach to therapy and diagnostics (Hu et al., 2015).

Properties

IUPAC Name |

2-[[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMFZIWFQRRBOQ-JJKGCWMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)NN=C(N)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)

![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)